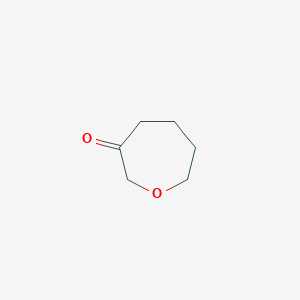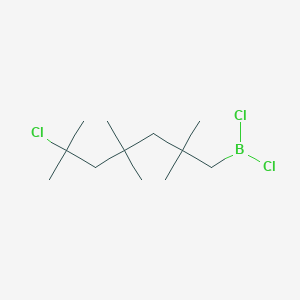
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an acetyl group, a hydroxy group, and a methoxyphenyl group attached to the serine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced at the beta position through selective hydroxylation.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the use of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
科学的研究の応用
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of complex organic molecules.
作用機序
The mechanism of action of (2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxy groups play a crucial role in binding to the active site of enzymes, while the methoxyphenyl group provides additional interactions that enhance binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity.
類似化合物との比較
Similar Compounds
(2S,3S) N-Acetyl-b-hydroxy-3-(p-hydroxyphenyl)serine: Similar structure but with a hydroxy group instead of a methoxy group.
(2S,3S) N-Acetyl-b-hydroxy-3-(p-chlorophenyl)serine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S,3S) N-Acetyl-b-hydroxy-3-(p-methoxyphenyl)serine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in additional interactions, such as hydrogen bonding and van der Waals forces, which can enhance the compound’s binding affinity and specificity for its molecular targets.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
(2S,3S)-2-acetamido-3-hydroxy-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-10(12(16)17)11(15)8-3-5-9(18-2)6-4-8/h3-6,10-11,15H,1-2H3,(H,13,14)(H,16,17)/t10-,11-/m0/s1 |
InChIキー |
AGFWAAYXBADAAF-QWRGUYRKSA-N |
異性体SMILES |
CC(=O)N[C@@H]([C@H](C1=CC=C(C=C1)OC)O)C(=O)O |
正規SMILES |
CC(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


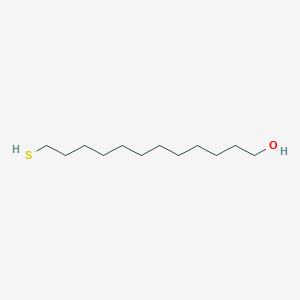
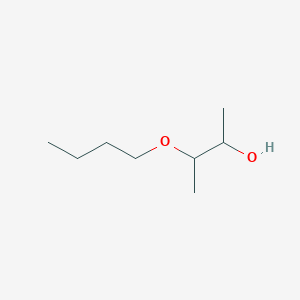
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
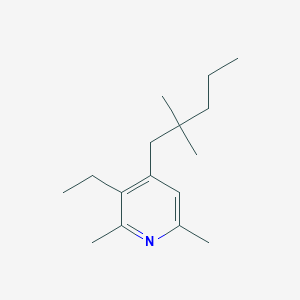
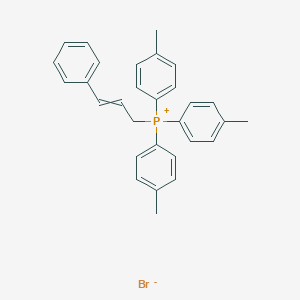
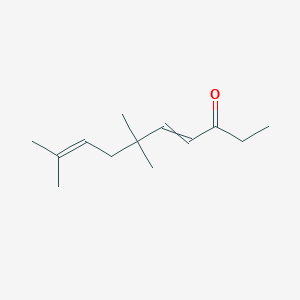
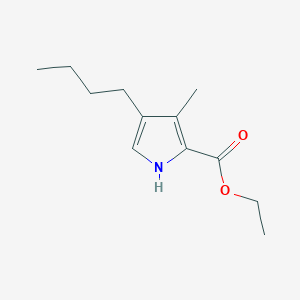
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
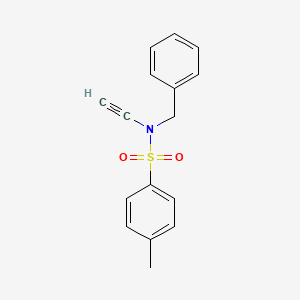
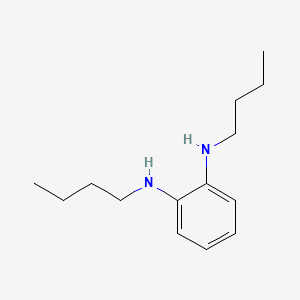
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
